N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
Overview
Description
N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves the reaction of 4-tert-butylphenyl sulfonyl chloride with an amine derivative. One common method includes the following steps:
Preparation of 4-tert-butylphenyl sulfonyl chloride: This can be achieved by reacting 4-tert-butylphenol with chlorosulfonic acid.
Formation of the sulfonamide: The 4-tert-butylphenyl sulfonyl chloride is then reacted with 4-aminophenyl-N-methylacetamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and amide functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation of the sulfonamide group could produce sulfonic acids.
Scientific Research Applications
N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound has a similar sulfonamide structure but with a pyridine ring instead of a phenyl ring.
N-(4-tert-butylphenyl)bis(trifluoromethanesulfonimide): This compound features a bis(trifluoromethanesulfonimide) group instead of a single sulfonamide group.
Uniqueness
N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(22)21(5)17-10-8-16(9-11-17)20-25(23,24)18-12-6-15(7-13-18)19(2,3)4/h6-13,20H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSKYPHFCNARGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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